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Compound of Interest

Compound Name:
6-Bromo-3-cyclopropyl-1-methyl-

1H-indazole

Cat. No.: B595298 Get Quote

This document provides a detailed experimental protocol for the N-methylation of 6-bromo-3-

cyclopropyl-1H-indazole. The indazole scaffold is a significant pharmacophore in drug

discovery, and selective N-alkylation is a critical step in the synthesis of many indazole-based

therapeutic agents.[1][2][3] The direct alkylation of 1H-indazoles can often result in a mixture of

N1 and N2 substituted products, making regioselectivity a key challenge.[1][3][4] The protocol

described herein is optimized for the selective synthesis of the N1-methylated product, which is

frequently the thermodynamically more stable isomer.[1][5]

The described methodology is based on established procedures for the N-alkylation of indazole

derivatives, employing a strong base to deprotonate the indazole nitrogen, followed by

quenching with a methylating agent.[1][2][5] This method has been shown to be effective for a

range of substituted indazoles.

Experimental Protocol
Objective: To synthesize N-methyl-6-bromo-3-cyclopropyl-1H-indazole via N-methylation. This

protocol is designed to favor the formation of the N1-isomer.

Materials and Reagents:
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Reagent Formula
MW ( g/mol
)

M.P. (°C) B.P. (°C)
Density
(g/mL)

6-bromo-3-

cyclopropyl-

1H-indazole

C₁₀H₉BrN₂ 237.10 N/A N/A N/A

Sodium

Hydride (60%

dispersion in

oil)

NaH 24.00 800 (dec.) N/A 1.396

Anhydrous

Tetrahydrofur

an (THF)

C₄H₈O 72.11 -108.4 66 0.889

Methyl Iodide CH₃I 141.94 -66.5 42.4 2.28

Saturated

Ammonium

Chloride

Solution

NH₄Cl 53.49 338 520 N/A

Ethyl Acetate C₄H₈O₂ 88.11 -83.6 77.1 0.902

Brine NaCl (aq) 58.44 801 1413 ~1.2

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 1124 (dec.) N/A 2.66

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), add 6-bromo-3-cyclopropyl-1H-indazole (1.0 eq).

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting

material.
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Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride

(NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Stir the resulting suspension at 0

°C for 30 minutes.

Methylation: Add methyl iodide (CH₃I) (1.1 eq) dropwise to the reaction mixture at 0 °C.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours,

or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous

ammonium chloride solution at 0 °C.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate.

Washing: Wash the combined organic layers with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude product by column chromatography on silica gel to separate the

N1 and any potential N2 isomers and other impurities.

Workflow Diagram:
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Reaction Setup

Reaction

Workup and Purification

Final Product

Dissolve 6-bromo-3-cyclopropyl-1H-indazole in anhydrous THF

Add NaH at 0°C and stir for 30 min

Add CH3I dropwise at 0°C

Warm to RT and stir for 2-4 hours

Quench with saturated NH4Cl (aq)

Extract with Ethyl Acetate

Wash with water and brine

Dry over MgSO4 and concentrate

Purify by column chromatography

N-methyl-6-bromo-3-cyclopropyl-1H-indazole

Click to download full resolution via product page

Caption: Experimental workflow for the N-methylation of 6-bromo-3-cyclopropyl-1H-indazole.
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Discussion
The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the efficient

deprotonation of the indazole N-H. The use of a polar aprotic solvent like THF is also important

for the solubility of the reagents and the stability of the resulting indazole anion.[1][2] While this

protocol is designed to favor the N1-methylation product, the formation of the N2-isomer is

possible. The ratio of N1 to N2 products can be influenced by factors such as the solvent, base,

and the electronic and steric properties of the substituents on the indazole ring.[1][2] Therefore,

careful monitoring of the reaction and purification of the final product are essential to obtain the

desired isomer. Alternative conditions, such as using potassium carbonate in DMF, may also be

employed and could offer different regioselectivity.[4] For selective N2-alkylation, different

methodologies, such as those employing acidic conditions, would be required.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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